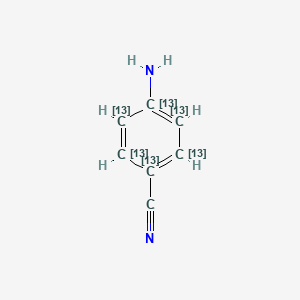

4-Aminobenzonitrile-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Aminobenzonitrile-13C6 is a labeled compound where the carbon atoms in the benzonitrile structure are isotopically enriched with carbon-13The molecular formula of this compound is C7H6N2, and it has a molecular weight of 124.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminobenzonitrile typically involves the reaction of 4-nitrobenzonitrile with reducing agents such as iron powder and hydrochloric acid. The reduction process converts the nitro group to an amino group, resulting in the formation of 4-aminobenzonitrile .

Industrial Production Methods

Industrial production methods for 4-aminobenzonitrile involve similar reduction processes but on a larger scale. The use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzonitrile-13C6 undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with Pd/C.

Substitution: Conditions typically involve the use of electrophiles such as halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

4-Aminobenzonitrile-13C6 has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Utilized in the study of enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a radioprotective agent.

Industry: Employed in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-aminobenzonitrile-13C6 involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The nitrile group can also participate in interactions with various biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

4-Nitrobenzonitrile: Precursor in the synthesis of 4-aminobenzonitrile.

4-Cyanophenol: Similar structure with a hydroxyl group instead of an amino group.

4-Aminobenzaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness

4-Aminobenzonitrile-13C6 is unique due to its isotopic labeling with carbon-13, which makes it valuable in nuclear magnetic resonance (NMR) spectroscopy studies. This labeling allows for detailed analysis of molecular structures and dynamics, providing insights that are not possible with non-labeled compounds .

Biological Activity

4-Aminobenzonitrile-13C6 is a stable isotope-labeled compound that has garnered attention for its potential applications in biological research, particularly in metabolic studies and tracer experiments. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on cellular processes, and relevant case studies that highlight its utility in research.

- Chemical Formula : C7H6N2 (with six carbon atoms labeled with the isotope 13C)

- Molecular Weight : 134.14 g/mol

- CAS Number : 161406-19-5

The compound is characterized by the presence of an amino group and a nitrile group, which contribute to its reactivity and interactions within biological systems.

Metabolic Tracing

This compound serves as a valuable tracer in metabolic studies due to its isotopic labeling. Research utilizing this compound has demonstrated its incorporation into various metabolic pathways, allowing scientists to track the dynamics of amino acid metabolism and other biochemical processes.

Key Findings:

- Incorporation into Amino Acid Metabolism : Studies have shown that this compound can be incorporated into amino acid biosynthesis pathways, providing insights into nitrogen metabolism and amino acid turnover in tissues such as liver and muscle .

- Impact on Cellular Processes : The compound has been observed to influence cellular signaling pathways, particularly those associated with stress responses and metabolic regulation. For instance, it can modulate the activity of enzymes involved in the urea cycle, affecting nitrogen excretion and amino acid balance .

Case Study 1: Liver Metabolism

A study conducted on intact human liver tissue using this compound revealed significant insights into hepatic metabolism. The compound was traced through various metabolic intermediates, demonstrating its role in synthesizing key metabolites such as glycine and citrulline. The findings indicated that approximately one-third of the metabolites synthesized during a 24-hour labeling period exhibited detectable 13C enrichment, underscoring the compound's utility in studying liver metabolism .

Case Study 2: Cancer Research

In cancer biology, this compound has been employed to investigate glycan expression patterns associated with tumor progression. Alterations in glycan structures have been linked to various cancers, and the isotopic labeling allows for precise quantification of glycan turnover rates in cancerous tissues compared to normal tissues . This research highlights the potential of using labeled compounds to understand disease mechanisms at a molecular level.

Comparative Analysis of Biological Activity

| Study Focus | Metabolic Pathway | Key Findings |

|---|---|---|

| Liver Metabolism | Amino Acid Synthesis | Significant incorporation into glycine and citrulline |

| Cancer Research | Glycan Expression Patterns | Altered glycan structures linked to tumor progression |

Properties

Molecular Formula |

C7H6N2 |

|---|---|

Molecular Weight |

124.092 g/mol |

IUPAC Name |

4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonitrile |

InChI |

InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2/i1+1,2+1,3+1,4+1,6+1,7+1 |

InChI Key |

YBAZINRZQSAIAY-ZFJHNFROSA-N |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C#N)N |

Canonical SMILES |

C1=CC(=CC=C1C#N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.